Dichloro(fluoro)alumane
Description
Dichloro(fluoro)alumane is a halogenated aluminum compound notable for its role in synthesizing advanced chemical intermediates. Evidence indicates its application in the formation of Novichok precursors, where it reacts with fluoro-1,3,2-dioxaphospholane under controlled conditions. At temperatures below -40°C, it stabilizes intermediates, but above 0°C, nucleophilic reactions involving chloride anions trigger phospholane ring-opening, altering reaction pathways. This temperature-dependent reactivity underscores its utility in fine-tuning synthetic routes for organophosphorus compounds.
Properties
CAS No. |
13497-96-6 |
|---|---|
Molecular Formula |
AlCl2F |
Molecular Weight |
116.88 g/mol |
IUPAC Name |
dichloro(fluoro)alumane |
InChI |
InChI=1S/Al.2ClH.FH/h;3*1H/q+3;;;/p-3 |
InChI Key |
JNGNDYHADNWZFG-UHFFFAOYSA-K |
SMILES |
F[Al](Cl)Cl |
Canonical SMILES |
F[Al](Cl)Cl |
Synonyms |
Aluminium(di)chloridefluoride |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Dichloroalumane (AlCl₂)
- Molecular Formula : AlCl₂
- Molar Mass : 97.89 g/mol
- CAS Number : 16603-84-2
- Properties : Anhydrous, highly reactive, and used in industrial catalysis. Unlike Dichloro(fluoro)alumane, it lacks fluorine, which reduces its ability to participate in fluorine-specific reactions.
- Applications : Catalysis in polymer production and organic synthesis.
Dimethylaluminum Chloride ((CH₃)₂AlCl)
- Molecular Formula : (CH₃)₂AlCl
- Molar Mass : ~92.49 g/mol (calculated)
- Properties: An organoaluminum compound stable in hexane solutions. Its methyl groups enable Lewis acid behavior, differing from this compound’s halogen-dominated reactivity.
- Applications : Catalyst in olefin polymerization and alkylation reactions.
Dichlorodifluoromethane (CCl₂F₂)
- Molecular Formula : CCl₂F₂
- Molar Mass : 120.91 g/mol
- CAS Number : 75-71-8
- Properties : A chlorofluorocarbon (CFC) with high stability and low toxicity. While structurally distinct (carbon-based vs. aluminum-based), its dual chlorine-fluorine substitution shares functional parallels with this compound.
- Applications: Historically used as a refrigerant and aerosol propellant, now regulated due to ozone depletion.
Dichloro(methyl)alumane (C₃H₉Al₂Cl₃)
- Molecular Formula : C₃H₉Al₂Cl₃
- Molar Mass : 205.43 g/mol
- Properties : Features methyl and chlorine substituents, contrasting with this compound’s fluorine inclusion. This difference likely impacts its Lewis acidity and thermal stability.
Comparative Data Table
Key Research Findings
- This compound: Critical in low-temperature synthesis of Novichok intermediates. Elevated temperatures (>0°C) induce nucleophilic ring-opening reactions, highlighting its instability under mild conditions.
- Dichloroalumane : Exhibits higher thermal stability than its fluorinated counterpart, enabling use in high-temperature catalytic processes.
- Dimethylaluminum Chloride : Demonstrates superior solubility in organic solvents compared to halogen-rich aluminum compounds, broadening its utility in polymerization.
- Dichlorodifluoromethane : Despite structural differences, its environmental persistence contrasts sharply with this compound’s reactive, transient nature.
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